3-Acetamidopyrrolidine

Descripción

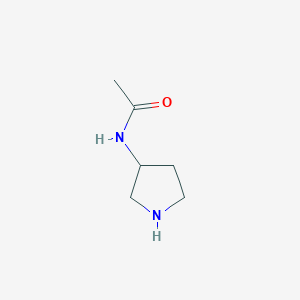

3-Acetamidopyrrolidine is a chiral pyrrolidine derivative featuring an acetamido group at the 3-position of the five-membered saturated ring. Its molecular formula is C₆H₁₂N₂O (molecular weight: 128.17 g/mol). The compound exists in enantiomeric forms:

- (3S)-(-)-3-Acetamidopyrrolidine (CAS 114636-31-6): Optical rotation = −46.5° (c=1 in ethanol) .

Propiedades

IUPAC Name |

N-pyrrolidin-3-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5(9)8-6-2-3-7-4-6/h6-7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCCJUCOIKLZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501000371 | |

| Record name | N-(Pyrrolidin-3-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79286-74-1 | |

| Record name | N-(Pyrrolidin-3-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501000371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetamidopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamidopyrrolidine typically involves the acylation of pyrrolidine. One common method is the reaction of pyrrolidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same acylation reaction but is optimized for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: 3-Acetamidopyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced to form 3-aminopyrrolidine.

Substitution: It can undergo nucleophilic substitution reactions where the acetamido group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: 3-aminopyrrolidine.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

3-Acetamidopyrrolidine has been investigated for its potential as a pharmacological agent. It serves as a precursor in the synthesis of various bioactive compounds. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Antinociceptive Activity

A study published in the Journal of Medicinal Chemistry examined the antinociceptive properties of derivatives of this compound. The research demonstrated that certain derivatives exhibited significant pain relief in animal models, indicating potential use in pain management therapies .

Synthetic Organic Chemistry

Building Block for Synthesis

this compound is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as acylation and alkylation, makes it valuable in synthetic pathways.

Data Table: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acylation | Reflux with acyl chloride | 85 | |

| Alkylation | Base-catalyzed reaction | 90 | |

| Cyclization | Heat under inert atmosphere | 75 |

Neuropharmacology

Cognitive Enhancer

Research indicates that this compound may enhance cognitive functions. Its action on neurotransmitter systems suggests potential applications in treating cognitive disorders.

Case Study: Cognitive Enhancement

A recent study explored the effects of this compound on memory and learning in rodents. The results showed improved performance in memory tasks, suggesting its utility as a cognitive enhancer .

Mecanismo De Acción

The mechanism of action of 3-acetamidopyrrolidine and its derivatives involves interaction with specific molecular targets such as enzymes and receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and preventing substrate access. Others modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparación Con Compuestos Similares

Key Properties :

- Melting Point : 52–57°C (S-enantiomer) ; similar range expected for R-enantiomer.

- Boiling Point : 70–72°C at 40 mmHg (S-enantiomer) .

- Solubility: Polar solvents like methanol and ethanol due to the acetamido group .

- Applications : Used as a chiral building block in pharmaceutical synthesis (e.g., imidazo[4,5-b]pyridine derivatives ) and as a ligand in asymmetric catalysis.

Comparison with Structurally Similar Compounds

3-Acetamidopyrrolidine vs. 3-Acetamidopyridine

Key Difference : The saturated pyrrolidine ring in this compound enhances conformational flexibility, making it preferable for stereoselective synthesis, whereas the aromatic pyridine derivative is more rigid and suited for metal coordination .

Enantiomeric Comparison: (3S)-(-) vs. (3R)-(+)-3-Acetamidopyrrolidine

Note: The enantiomers exhibit identical physical properties (melting/boiling points) but opposite optical activities, which critically influence their roles in asymmetric catalysis .

Comparison with Other Pyrrolidine Derivatives

(S)-(-)-1-Benzyl-3-Acetamidopyrrolidine (CAS 114636-30-5):

- 3-Picolylamine (CAS 3731-52-0): Structure: Pyridine ring with aminomethyl group. Basicity: Higher basicity (pKa ~9.8) due to the aromatic amine. Utility: Intermediate in herbicide synthesis, contrasting with this compound’s pharmaceutical focus .

Data Tables

Table 1: Physical Properties of this compound and Analogues

| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Optical Rotation |

|---|---|---|---|---|

| (3S)-(-)-3-Acetamidopyrrolidine | 114636-31-6 | 128.17 | 52–57 | −46.5° |

| (3R)-(+)-3-Acetamidopyrrolidine | 131900-62-4 | 128.17 | 52–57 (estimated) | +46.5° (estimated) |

| 3-Acetamidopyridine | 5867-45-8 | 136.15 | 98–100 | N/A |

Table 2: Suppliers and Purity

| Supplier | Compound Offered | Purity | CAS Number |

|---|---|---|---|

| Thermo Scientific | (3S)-(-)-3-Acetamidopyrrolidine | 98% | 114636-31-6 |

| TCI Chemicals | (3R)-(+)-3-Acetamidopyrrolidine | >98.0% | 131900-62-4 |

| Combi-Blocks | This compound (racemic) | 96% | 79286-74-1 |

Actividad Biológica

3-Acetamidopyrrolidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles and synthesizes research findings on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and applications in drug discovery.

Chemical Structure and Properties

This compound is a derivative of pyrrolidine, characterized by the presence of an acetamido group at the third position of the pyrrolidine ring. The general structure can be represented as follows:

This compound exhibits a range of physicochemical properties that influence its biological activity, including solubility, lipophilicity, and molecular weight.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolidine derivatives, including this compound. For instance, a study evaluated various pyrrolidine derivatives for their cytotoxic effects against breast cancer cell lines (MCF-7) and reported significant inhibitory activity. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 15 | Induces apoptosis |

| Compound 37e | HeLa | 10 | Cell cycle arrest |

2. Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Research indicates that derivatives with pyrrolidine structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, studies showed that certain modifications to the pyrrolidine ring enhance its efficacy against resistant strains such as E. coli and A. baumannii .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 31.25 µg/mL |

| Compound 16c | A. baumannii | 62.5 µg/mL |

3. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that pyrrolidine derivatives can inhibit acetylcholinesterase (AChE) effectively, with some compounds exhibiting IC50 values in the nanomolar range . This suggests that this compound may have potential therapeutic applications in cognitive disorders.

Table 3: Cholinesterase Inhibition Data

| Compound | AChE IC50 (µM) |

|---|---|

| This compound | 0.029 |

| Compound X | 0.041 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. Modifications at various positions on the pyrrolidine ring can lead to enhanced potency against specific biological targets. For instance:

- Substituents on the acetamido group can affect solubility and receptor binding affinity.

- Stereochemistry plays a crucial role in determining the selectivity and efficacy of these compounds against various targets.

Case Studies

- Anticancer Efficacy in Vivo : A study conducted on mice models demonstrated that administration of a pyrrolidine derivative led to reduced tumor growth and improved survival rates compared to controls . The compound was found to modulate pathways involved in cell proliferation and apoptosis.

- Antimicrobial Resistance : Research focusing on resistant bacterial strains revealed that certain pyrrolidine derivatives could restore sensitivity to conventional antibiotics, suggesting their potential role as adjuvants in antibiotic therapy .

Q & A

Q. What are the common synthetic routes for preparing 3-Acetamidopyrrolidine, and what factors influence reaction yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, reacting (R)-(+)-3-Acetamidopyrrolidine with brominated intermediates under reflux in isopropanol with DIPEA (N,N-diisopropylethylamine) at 90°C for 16 hours yields derivatives with ~89% efficiency . Key factors affecting yield include solvent choice (e.g., methanol vs. isopropanol), temperature (65–90°C), catalyst (e.g., DIPEA), and reaction time. Thin-layer chromatography (TLC) and silica gel purification are standard for isolating the product .

Q. How can researchers characterize the enantiomeric purity of this compound?

- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) with chiral shift reagents are effective for determining enantiomeric purity. The (R)- and (S)-enantiomers (CAS 131900-62-4 and 114636-31-6, respectively) exhibit distinct optical rotations ([α]D values) and can be differentiated via circular dichroism (CD) spectroscopy. Structural confirmation is achieved using H/C NMR, comparing peaks to published spectra (e.g., δ 1.98 ppm for the acetyl group) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Silica gel column chromatography with eluents like dichloromethane:methanol (96:4) is widely used. For small-scale reactions, preparative TLC (20×20 cm plates) ensures high purity (>98%). Recrystallization from polar solvents (e.g., ethanol) may further enhance purity, monitored by melting point analysis (reported range: 58–62°C) .

Advanced Research Questions

Q. How should researchers design experiments to optimize the synthesis of this compound under varying catalytic conditions?

- Methodological Answer : A Design of Experiments (DoE) approach is critical. Variables include catalyst type (e.g., DIPEA vs. triethylamine), solvent polarity (methanol vs. 1-methyl-2-pyrrolidone), and temperature (65–170°C). Reaction progress can be tracked via in-situ FTIR or LC-MS to identify kinetic bottlenecks. For example, increasing DIPEA concentration from 1 to 2 equivalents improved yields from 45% to 80% in alkylation reactions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, LogP) of this compound?

- Methodological Answer : Cross-validation using multiple analytical methods is essential. For solubility discrepancies, conduct equilibrium solubility studies in buffered solutions (pH 3–9) at 25°C, comparing results to published data (e.g., solubility in water: 50 mg/mL). LogP values (predicted ~0.2) can be confirmed experimentally via shake-flask assays with octanol/water partitioning .

Q. How can researchers assess the stability of this compound under different storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (25°C/60% RH and 40°C/75% RH) over 6–12 months are recommended. Degradation products (e.g., hydrolyzed acetamide) are identified via LC-MS/MS. For short-term stability, monitor hygroscopicity using dynamic vapor sorption (DVS) and oxidative degradation via H NMR .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) detects impurities at ppm levels. Quantitative F NMR (if fluorinated analogs are present) or headspace GC-MS identifies volatile byproducts. For chiral impurities, use chiral stationary phases in UPLC (e.g., CHIRALPAK® IG-3) .

Data Analysis and Reporting

Q. How should researchers address variability in biological activity data for this compound derivatives?

- Methodological Answer : Apply multivariate statistical analysis (e.g., principal component analysis) to correlate structural descriptors (e.g., substituent electronegativity, steric bulk) with activity. Use Bland-Altman plots to assess inter-laboratory variability in IC50 values. Transparent reporting of raw data (e.g., via supplementary materials) ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.